molecular formula C9H15FO2 B2579889 3-Cyclopentyl-2-fluoro-2-methylpropanoic acid CAS No. 1780190-12-6

3-Cyclopentyl-2-fluoro-2-methylpropanoic acid

Cat. No.: B2579889
CAS No.: 1780190-12-6
M. Wt: 174.215
InChI Key: OTKDTVFHPDYFSC-UHFFFAOYSA-N
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Description

3-Cyclopentyl-2-fluoro-2-methylpropanoic acid is an organic compound with the molecular formula C9H15FO2 It is characterized by the presence of a cyclopentyl group, a fluorine atom, and a methyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-2-fluoro-2-methylpropanoic acid typically involves the introduction of the cyclopentyl, fluorine, and methyl groups onto a propanoic acid scaffold. One common method involves the fluorination of a suitable precursor, followed by the introduction of the cyclopentyl and methyl groups through various organic reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-2-fluoro-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Cyclopentyl-2-fluoro-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-fluoro-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyano-5-fluorophenyl)-2-methylpropanoic acid
  • Cyclopentanepropanoic acid, α-fluoro-α-methyl-

Uniqueness

3-Cyclopentyl-2-fluoro-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, while the fluorine atom enhances its reactivity and stability. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-cyclopentyl-2-fluoro-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO2/c1-9(10,8(11)12)6-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKDTVFHPDYFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCC1)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780190-12-6
Record name 3-cyclopentyl-2-fluoro-2-methylpropanoic acid
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